Indenolol

Overview

Description

Indenolol is a non-selective β-adrenoceptor antagonist with intrinsic sympathomimetic activity (ISA), developed primarily for the treatment of hypertension. It reduces blood pressure by lowering total peripheral vascular resistance (TPR) through a combination of β-blockade and vasodilatory effects attributed to its ISA . Pharmacokinetic studies demonstrate rapid absorption (peak plasma concentration at 1.5–2 hours post-dose) and a short elimination half-life (~4 hours) without accumulation during repeated dosing . Clinical trials report a dose-dependent reduction in systolic and diastolic blood pressure (up to 26 mmHg and 17 mmHg, respectively), with effects beginning within 10 minutes and lasting up to 7 hours .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Indenolol typically involves the reaction of indene with various reagents to introduce the necessary functional groups. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone to form the indole structure. This method is often followed by further functionalization to introduce the beta-adrenergic blocking moiety .

Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis followed by purification and crystallization processes to obtain the final product. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: Indenolol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert ketones or aldehydes in this compound to alcohols.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the indene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Indenolol has been studied for various scientific research applications, including:

Chemistry: Used as a model compound in studying beta-adrenergic blockers and their interactions with receptors.

Biology: Investigated for its effects on cellular signaling pathways and receptor binding.

Medicine: Explored for its potential in treating cardiovascular diseases, particularly hypertension and arrhythmias.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry

Mechanism of Action

Indenolol exerts its effects by antagonizing beta-adrenergic receptors, primarily beta-1 adrenergic receptors located in the heart. By blocking these receptors, this compound reduces the effects of epinephrine and norepinephrine, leading to a decrease in heart rate (negative chronotropic effect) and a reduction in the force of myocardial contraction (negative inotropic effect). This results in lowered blood pressure and reduced oxygen demand by the heart .

Additionally, this compound has a membrane-stabilizing effect, which helps in managing arrhythmias by stabilizing cell membranes and reducing excitability. It also affects the renal system by reducing the release of renin, thereby interfering with the renin-angiotensin-aldosterone system and contributing to its antihypertensive properties .

Comparison with Similar Compounds

Propranolol

- Key Findings: this compound’s ISA mitigates reflex tachycardia and peripheral vasoconstriction, unlike propranolol, which increases TPR acutely . In Langendorff-perfused hearts, this compound’s fluorinated derivatives exhibit stronger antifibrillatory activity than propranolol, likely due to enhanced membrane stabilization .

Metoprolol

| Parameter | This compound | Metoprolol |

|---|---|---|

| Selectivity | Non-selective | β1-selective |

| Efficacy | Superior BP reduction in non-responders | Limited efficacy in high-TPR patients |

| Hemodynamics | Restores CO/TPR balance | Reduces CO via heart rate lowering |

- Key Findings: In a crossover double-blind trial, this compound achieved greater reductions in resting blood pressure compared to metoprolol (P < 0.05), particularly in patients with elevated baseline TPR . Metoprolol reduced cardiac output exclusively through heart rate reduction, while this compound maintained stroke volume and improved left ventricular ejection dynamics .

Atenolol

| Parameter | This compound | Atenolol |

|---|---|---|

| Selectivity | Non-selective | β1-selective |

| Airway Effects | Neutral | Mild reduction in expiratory flow |

| ISA | Present | Absent |

- Key Findings: this compound and atenolol both attenuate exercise-induced tachycardia, but this compound’s ISA prevents excessive bradycardia at higher doses . Atenolol moderately reduces forced expiratory flow during exercise, whereas this compound maintains bronchial patency .

Celiprolol

| Parameter | This compound | Celiprolol |

|---|---|---|

| ISA | β2 partial agonism | β2 agonism + β1 antagonism |

| Na+-K+-ATPase Inhibition | IC50: 0.80 mM | IC50: 0.62 mM |

- Key Findings: Celiprolol exhibits stronger Na+-K+-ATPase inhibition, correlating with higher proarrhythmic risk compared to this compound . Both drugs reduce TPR, but this compound’s effect is more sustained in hypertensive patients .

Biological Activity

Indenolol, a beta-adrenergic blocker, has been studied for its biological activity, particularly in the context of hypertension and cardiovascular health. This article compiles relevant research findings, case studies, and data tables to provide a comprehensive overview of its biological effects.

Chemical and Pharmacological Profile

Chemical Structure and Properties:

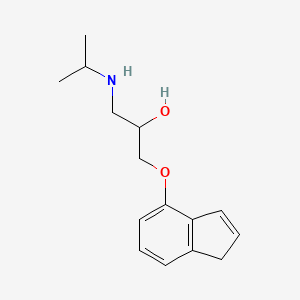

- Chemical Formula: C₁₅H₂₁NO₂

- Molecular Weight: 247.33 g/mol

- Drug Class: Beta-adrenergic blocker

This compound is known for its ability to inhibit beta-adrenergic receptors, which play a crucial role in the regulation of cardiovascular functions. Its mechanism of action primarily involves blocking the effects of catecholamines, leading to decreased heart rate and blood pressure.

Efficacy in Hypertension

A pivotal study compared the antihypertensive efficacy of this compound with metoprolol, a well-established beta-blocker. The double-blind, crossover trial involved 18 hypertensive patients over 14 weeks. Key findings included:

- Blood Pressure Reduction: this compound significantly reduced resting blood pressure compared to metoprolol (P < .05).

- Cardiac Output: Both drugs lowered cardiac output primarily through a reduction in heart rate. However, stroke volume remained unchanged, indicating a distinct hemodynamic profile for this compound .

Hemodynamic Effects

The hemodynamic effects of this compound were further explored in a separate study focusing on its impact at rest and during submaximal exercise. The results indicated:

- Decrease in Cardiac Index: this compound caused a notable decrease in cardiac index without significantly altering systemic vascular resistance.

- Correlation with Baseline Values: A significant relationship was observed between baseline cardiac output and reductions post-treatment, suggesting that patients with higher initial outputs experienced more pronounced decreases .

Case Studies and Clinical Observations

Several case studies have highlighted the effectiveness of this compound in patients who did not respond adequately to other beta-blockers. For instance:

- In cases where patients failed treatment with metoprolol, switching to this compound resulted in successful blood pressure management.

- The drug's unique properties may benefit specific patient populations, particularly those with varying responses to conventional beta-blockers .

Comparative Toxicity Studies

A quantitative structure-activity relationship (QSAR) analysis assessed the toxicity profiles of various beta-blockers, including this compound. The study provided insights into:

| Compound | Log LD50 | Toxicity Index |

|---|---|---|

| This compound | 2.44 | Moderate |

| Metoprolol | 3.30 | Low |

| Atenolol | 3.30 | Low |

This table illustrates that while this compound has moderate toxicity compared to some other beta-blockers, its clinical benefits often outweigh these risks when used appropriately .

Q & A

Basic Research Questions

Q. What are the key chemical identifiers and structural characteristics of Indenolol, and how can they be validated experimentally?

this compound (Chemical name: 1-(Indan-4-yloxy)-3-(isopropylamino)propan-2-ol hydrochloride) is a β-adrenergic receptor antagonist. Key identifiers include CAS Registry Numbers 60607-68-3 (this compound base) and 68906-88-7 (hydrochloride salt) . Structural validation involves techniques like nuclear magnetic resonance (NMR) for proton/carbon mapping, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography for stereochemical resolution. Purity assessment requires HPLC with UV detection, referencing pharmacopeial standards for impurities .

Q. What methodological frameworks are recommended for formulating research questions on this compound’s pharmacological mechanisms?

Use the PICO framework (Population, Intervention, Comparison, Outcome) to define variables (e.g., in vitro receptor binding assays comparing this compound to atenolol). The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure questions address gaps, such as this compound’s selectivity for β1 vs. β2 receptors in cardiomyocytes . For preclinical studies, align objectives with ICH M7 guidelines for impurity profiling .

Q. How should researchers design synthesis protocols for this compound to ensure reproducibility?

Document reaction conditions (solvents, catalysts, temperature) and validate intermediates via thin-layer chromatography (TLC) or GC-MS. Include orthogonal purification methods (e.g., recrystallization, column chromatography) and quantify yield discrepancies between batches using ANOVA to identify process variability . Reference structural analogs like atenolol for troubleshooting synthetic bottlenecks (e.g., protecting group strategies for the indan ring) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s reported efficacy across different in vivo hypertension models?

Discrepancies may arise from species-specific pharmacokinetics (e.g., rat vs. dog CYP450 metabolism). Conduct comparative studies with controlled variables:

- Dose-response curves across species.

- Pharmacokinetic profiling (AUC, Cmax, half-life) using LC-MS/MS.

- Tissue distribution analysis via radiolabeled this compound (e.g., <sup>14</sup>C tracing). Apply meta-analysis to reconcile data, emphasizing confidence intervals and heterogeneity metrics (I²) .

Q. How can researchers optimize toxicology studies for this compound to meet regulatory requirements for first-in-human trials?

Follow ICH S7B and S1C(R2) guidelines:

- Safety pharmacology : Assess QT prolongation risk in hERG assays and telemetry-monitored canines.

- Repeat-dose toxicity : Use two species (rodent and non-rodent) with histopathology endpoints.

- Genotoxicity : Perform Ames test, micronucleus assay, and in vitro chromosomal aberration tests. Cross-reference atenolol’s toxicity profiles to identify class-specific risks (e.g., bronchoconstriction in asthma models) .

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects in heterogeneous patient cohorts?

For clinical

- Use mixed-effects models to account for inter-individual variability (e.g., age, renal function).

- Apply Bayesian hierarchical modeling if prior data (e.g., atenolol trials) inform this compound’s response curves.

- Validate outliers via Grubbs’ test or robust regression. In preclinical studies, report effect sizes (Cohen’s d) and power analysis (α=0.05, β=0.2) .

Q. How should researchers address gaps in this compound’s mechanistic data when proposing new clinical applications (e.g., migraine prophylaxis)?

Conduct scoping reviews to map evidence across databases (PubMed, Embase) using PRISMA-ScR guidelines . Prioritize in silico studies (molecular docking for 5-HT1B/1D receptor affinity) followed by ex vivo validation (e.g., isolated rabbit basilar artery assays). Use PICOT to define outcomes (e.g., “In adults with migraines [P], does this compound [I] reduce attack frequency [O] compared to propranolol [C] over 12 weeks [T]?”) .

Q. Methodological Guidance

Q. What are best practices for documenting this compound’s preclinical data to support IND submissions?

- Pharmacology : Include dose-ranging studies, receptor binding affinities (Ki), and in vivo efficacy models (e.g., SHR rats).

- Toxicology : Provide NOAEL (No Observed Adverse Effect Level) and MTD (Maximum Tolerated Dose) with species-specific mg/m² conversions.

- CMC (Chemistry, Manufacturing, Controls) : Detail synthetic routes, impurity thresholds (ICH Q3A), and stability data (accelerated/degradation studies) .

Q. How can researchers mitigate bias when analyzing conflicting data on this compound’s metabolic pathways?

- Blinded analysis : Assign independent teams for LC-MS/MS data processing vs. interpretation.

- Triangulation : Cross-validate findings using multiple assays (e.g., microsomal stability, hepatocyte incubations).

- Transparency : Publish negative results and raw datasets in repositories like Figshare or Zenodo .

Properties

IUPAC Name |

1-(1H-inden-4-yloxy)-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-11(2)16-9-13(17)10-18-15-8-4-6-12-5-3-7-14(12)15/h3-4,6-8,11,13,16-17H,5,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPGBPFMOOXKQRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=C1C=CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30190-87-5 (hydrochloride), 81789-85-7 (hydrochloride) | |

| Record name | Indenolol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060607683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70866817 | |

| Record name | 1-(1H-Inden-4-yloxy)-3-[(1-methylethyl)amino]-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70866817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106656-86-4, 60607-68-3 | |

| Record name | 1-(1H-Inden-4-yloxy)-3-[(1-methylethyl)amino]-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106656-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indenolol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060607683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Hydroxy-3-isopropylaminopropoxy)indene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106656864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indenolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08952 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-(1H-Inden-4-yloxy)-3-[(1-methylethyl)amino]-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70866817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indenolol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)INDENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GU15N96I8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

147-148 | |

| Details | U.S. Patent 4,045,482. | |

| Record name | Indenolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08952 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.